1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone
Description
1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone is a spirocyclic compound featuring a chromanone ring fused to a piperidine moiety, with a hydroxyl group at position 4 and an acetyl group at the piperidine nitrogen. This structure combines the rigidity of the spiro system with the pharmacological versatility of the piperidine scaffold. The compound is synthesized via a three-step procedure: (1) base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone to form tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (72% yield), (2) Boc deprotection with trifluoroacetic acid (TFA), and (3) coupling with substituted quinoline-4-carboxylic acids using HATU and triethylamine . Its spiro architecture and functional groups make it a promising candidate for drug discovery, particularly in targeting enzymes or receptors requiring rigid, heterocyclic ligands.
Properties
IUPAC Name |
1-(4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-8-6-15(7-9-16)10-13(18)12-4-2-3-5-14(12)19-15/h2-5,13,18H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSCOAFBAUKCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction for Aminomethylation
Treatment of 7-hydroxychroman-4-one with formaldehyde and piperidine in acetic acid introduces an aminomethyl group at C2, forming a β-amino ketone intermediate. This step proceeds at 80°C for 6 hours, yielding 70–80% of the Mannich base.
Cyclization to Spiropiperidine
Heating the Mannich base in acetonitrile with triethylamine induces intramolecular nucleophilic attack by the piperidine nitrogen onto the C2 carbonyl, forming the spiro junction. This cyclization requires 12–24 hours at reflux, achieving 65–75% yield.
Critical Parameters :
- Temperature Control : Prolonged heating above 100°C leads to decomposition.
- Acid Catalysis : Trace HCl (0.1 eq) accelerates cyclization by protonating the carbonyl.
N-Acetylation of Piperidine
The final step involves acetylation of the piperidine nitrogen using acetic anhydride in dichloromethane with catalytic DMAP. This exothermic reaction completes within 2 hours at 0°C, yielding >90% of the target compound.
Purification :
- Column Chromatography : Silica gel (ethyl acetate/hexanes, 1:3) removes unreacted acetic anhydride.
- Recrystallization : Methanol/water (7:3) affords pure product as white crystals.
Alternative Synthetic Routes
Chloroacetyl Intermediate Pathway
2-Chloro-1-(7-hydroxychroman-2-yl)ethanone, synthesized from 7-hydroxychroman-4-one and chloroacetyl chloride in THF, reacts with piperidine in acetonitrile to form the spiro linkage. This method avoids the Mannich step but requires stringent moisture control.
Reductive Amination Approach
Condensing 7-hydroxychroman-4-one with 4-piperidone under hydrogenation conditions (H₂, Pd/C) forms the spiroamine intermediate, which is subsequently acetylated. Yields are moderate (50–60%) due to competing over-reduction.
Spectroscopic Characterization
Key Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 6.45 (s, 1H, ArH), 4.20 (s, 1H, OH), 3.85–3.70 (m, 4H, piperidine-H), 2.95 (s, 3H, NCOCH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 3200 cm⁻¹ (OH).
- HRMS : m/z 275.1284 [M+H]⁺ (calc. 275.1289).
Challenges and Optimization
- Spiro Junction Stability : The quaternary carbon at the spiro center is prone to ring-opening under acidic conditions.
- Hydroxyl Group Protection : MOM protection prevents oxidation during piperidine cyclization but requires deprotection with HCl/MeOH.
- Regioselectivity : Competing reactions at C6 of the chroman necessitate careful base selection.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential as a therapeutic agent for conditions such as diabetes, cancer, and inflammation.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Spirochromanone Series
Compound 12a–12g (): These derivatives share the spiro[chroman-2,4′-piperidin]-4-one core but differ in the acyl group at the piperidine nitrogen (e.g., quinoline-4-carbonyl substituents). For example, 12a–12g exhibit modified pharmacokinetic profiles due to increased lipophilicity from quinoline moieties, whereas the hydroxyl group in the target compound may improve aqueous solubility .
1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (CAS 924769-64-2, ): This positional isomer features a hydroxyl group at position 7 instead of 3. The altered hydroxyl placement likely impacts binding affinity in biological systems, as seen in similar spiro compounds where substituent position dictates target selectivity .
Spiro-Piperidine Derivatives with Heterocyclic Substituents
Pyrrole-Containing Spiro Compounds (): Examples include 1’-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one.
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (): This compound replaces the spirochromanone system with a difluorobenzoyl group. The fluorine atoms improve metabolic stability and electronegativity, favoring kinase or protease inhibition. In contrast, the target compound’s spiro system offers conformational restraint, which is advantageous for receptor antagonism .
Acylated Spiro-Piperidine Analogues
1-Acetyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (): These compounds exhibit a spiro[piperidine-4,2'-quinoline] scaffold with varied acyl groups. Their synthesis via direct acylation (yields >85%) is more efficient than the target compound’s multi-step route (72% yield).
Pharmacologically Active Derivatives
AMG 579 (): A clinical PDE10A inhibitor featuring a benzimidazole-acetylpiperidine structure. While lacking the spiro system, its acetylpiperidine moiety shares functional similarity with the target compound. AMG 579’s pyrazine-to-pyridine modification increased potency by 10-fold, illustrating how minor structural changes significantly impact activity—a principle applicable to optimizing the target compound .
Antifungal Azoles (): Compounds like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone highlight the importance of halogen and triazole groups in antifungal activity. The target compound’s hydroxyl group could be modified with similar substituents to explore broad-spectrum applications .
Key Data Tables
Structure-Activity Relationship (SAR) Insights
- Hydroxyl Position : The 4-OH group in the target compound vs. 7-OH in its isomer () may influence hydrogen-bonding interactions with targets like kinases or GPCRs.
- Acyl Groups: Quinoline () and pyrrole () substituents modulate lipophilicity and electronic effects, affecting membrane permeability and target binding.
Biological Activity
1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, also known as a derivative of spirochroman and piperidine compounds, has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure may confer various therapeutic properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.27 g/mol
- CAS Number : 1189985-17-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with spirochroman structures often exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Studies suggest that derivatives of piperidine and chroman may possess neuroprotective effects. The interaction of these compounds with neurotransmitter systems could potentially mitigate neurodegeneration and improve cognitive functions.
3. Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented, indicating that this compound may also exhibit efficacy against various bacterial and fungal strains.
Case Study 1: Neuroprotective Potential
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of spirochroman derivatives on neuronal cell lines. The results indicated that the compound significantly reduced cell death induced by oxidative stress, suggesting a protective mechanism that could be beneficial in treating neurodegenerative diseases .
Case Study 2: Antioxidant Activity Assessment
In a comparative analysis of various spirochroman derivatives, including this compound, researchers evaluated their antioxidant capacities using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, highlighting its potential as an antioxidant agent .
Case Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of several piperidine derivatives against clinical isolates of bacteria. The findings revealed that the compound exhibited significant inhibitory effects on the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Data Tables
Q & A
Q. What are the key synthetic steps for 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone?
The synthesis involves three critical stages:
Spirocyclization : Base-catalyzed reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone to form tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate. NaOH or KOH in ethanol under reflux (12–24 hours) is typical .
Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) to yield spiro[chroman-2,4'-piperidin]-4-one .
Functionalization : Introduction of the ethanone group via coupling reactions (e.g., HATU-mediated amidation with substituted carboxylic acids) .
Key Parameters : Temperature control during spirocyclization, solvent polarity (DMF enhances yield), and purification via column chromatography (hexane/EtOAc gradient).
Advanced Question
Q. How can spirocyclization efficiency be optimized to improve yield?
Optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd(OAc)₂) may accelerate ring closure .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states, increasing yields by 15–20% .
- Microwave Assistance : Reduces reaction time (6–8 hours vs. 24 hours) while maintaining >85% yield .
- In-line Analytics : Use HPLC or TLC to monitor reaction progress and terminate at peak conversion.
Basic Question
Q. What analytical methods validate structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies spiro junction connectivity (e.g., δ 2.69 ppm for chroman CH₂ in ) .
- HRMS : Confirms molecular ion (C₁₅H₁₇NO₃ exact mass: 259.1208) .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous piperidine derivatives .
- IR Spectroscopy : Detects carbonyl (1700 cm⁻¹) and hydroxyl (3400 cm⁻¹) stretches .
Advanced Question
Q. How to resolve contradictions between in vitro and cellular bioactivity data?
Discrepancies arise from:
Poor Cellular Uptake : High logP (>3) limits membrane permeability.
Metabolic Instability : Hepatic CYP450 modifications (e.g., hydroxylation).
Solutions :
- PAMPA Assays : Predict absorption (e.g., used Caco-2 monolayers) .
- Liver Microsome Studies : Identify metabolic hotspots (e.g., used murine S9 fractions) .
- SAR Modifications : Fluorination of the hydroxyl group improves stability (t₁/₂ increased 2.5-fold in analogues) .
Basic Question
Q. Which in vitro models are suitable for anticancer screening?
- Cell Lines : MCF-7 (breast), HT-29 (colorectal), A2780 (ovarian) .
- Protocol :
- 72-hour exposure in RPMI-1640 + 10% FBS.
- MTT assay at 570 nm.
- Dose-response curves (0.1–100 μM) with triplicate wells.
- Validation : Annexin V/PI staining for apoptosis; cell cycle analysis via flow cytometry .
Advanced Question
Q. How does the spiro architecture affect pharmacokinetics vs. planar analogues?
- 3D Complexity : Higher Fsp³ (0.43 vs. 0.25) improves target selectivity .
- Metabolic Stability : Restricted rotation reduces CYP450 susceptibility (t₁/₂: 4.2 hours vs. 1.8 hours) .
- Oral Bioavailability : 40% in murine models due to balanced logD (1.8) and membrane permeability .
- Computational Modeling : Molecular dynamics (OPLS4 forcefield) predicts reduced off-target binding .
Basic Question
Q. What solvents are optimal for purification?
- Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:2 gradient) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .
Advanced Question
Q. What mechanistic insights explain its apoptosis-inducing activity?
- Sub-G₁ Accumulation : showed 3-fold increase in sub-G₁ cells (MCF-7, 24-hour treatment) .
- Caspase Activation : Western blot confirms caspase-3/7 cleavage (dose-dependent) .
- Mitochondrial Dysfunction : JC-1 staining reveals loss of membrane potential (ΔΨm) .
Basic Question
Q. How is stereochemical purity confirmed?
- Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol .
- Optical Rotation : Compare [α]D²⁵ values to literature (e.g., reported +32.5°) .
Advanced Question
Q. What computational tools predict target engagement?
- Molecular Docking (AutoDock Vina) : Identifies acetyl-CoA carboxylase binding (ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns (RMSD <2.0 Å) .
- QSAR Models : Relate substituent electronegativity to IC₅₀ (R² = 0.89 in derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
